3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone

Catalog No.
S3808070
CAS No.
M.F
C15H10ClIN2O
M. Wt
396.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazoli...

Product Name

3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone

IUPAC Name

3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4-one

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

InChI

InChI=1S/C15H10ClIN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3

InChI Key

AYYPSIQHGJDAJU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)Cl

The exact mass of the compound 3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone is 395.95264 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Class

    This compound belongs to the class of quinazolinones, which are known for a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties []. Studies have shown that substitutions on the quinazolinone core can significantly alter this activity profile [].

  • Structural Features

    The presence of the halogen groups (chlorine and iodine) and the methyl group on the molecule could influence its interactions with biological targets. Halogenation is a common strategy in medicinal chemistry to improve the potency and selectivity of drugs [].

Here's how these aspects might be explored in scientific research:

Antimicrobial Activity

Given the well-documented antibacterial properties of some quinazolinones, 3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone could be investigated for its potential to combat bacterial infections. Research could involve synthesizing the compound and testing its efficacy against various bacterial strains [].

Medicinal Chemistry Studies

The chlorine and iodine substituents, along with the methyl group, present opportunities for medicinal chemistry studies. Researchers could explore how modifying these groups affects the biological activity of the molecule. This could involve synthesizing analogs of the compound with different substituents and evaluating their properties [].

Development of New Drugs

If 3-(4-chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone exhibits promising biological activity, it could serve as a starting point for the development of new drugs. Further research would be needed to optimize its potency, selectivity, and pharmacokinetic properties [].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

395.95264 g/mol

Monoisotopic Mass

395.95264 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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